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Introduction
Sofnobrutinib (formerly AS-0871) is an investigational, orally active, non-covalent inhibitor of

Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, sofnobrutinib is

engineered for high selectivity and is currently under investigation for the treatment of

inflammatory and immune disorders.[3] This technical guide provides a comprehensive

overview of the target selectivity profile of sofnobrutinib, presenting key quantitative data,

detailed experimental methodologies, and visual representations of relevant biological

pathways and experimental workflows.

Sofnobrutinib distinguishes itself by preferentially binding to the unactivated form of the BTK

protein.[2][4] This mechanism, coupled with its high selectivity, suggests a potential for minimal

off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and

autoimmune diseases.[2][4]

Core Target Potency
Sofnobrutinib demonstrates potent inhibition of its primary target, Bruton's tyrosine kinase.

The inhibitory activity has been quantified against both the activated and unactivated forms of

the enzyme, highlighting its preference for the latter.
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Target Parameter Value (nM)

Activated BTK IC50 3.4

Unactivated BTK IC50 0.3

Kinase Selectivity Profile
A comprehensive kinase selectivity profiling study was conducted to assess the specificity of

sofnobrutinib. The compound was screened against a panel of 312 kinases at a concentration

of 0.3 µM. The results underscore the remarkable selectivity of sofnobrutinib, with only two

other kinases being inhibited within the tested concentration range.[5] The identities of these

two off-target kinases have not been publicly disclosed.

Parameter Value

Number of Kinases Screened 312

Sofnobrutinib Concentration 0.3 µM

Number of Off-Target Kinases Inhibited 2

This high degree of selectivity is a key differentiator for sofnobrutinib, potentially translating to

a more favorable safety profile with a lower incidence of adverse effects often associated with

less selective kinase inhibitors.

Cellular Activity and Pharmacodynamics
The biological activity of sofnobrutinib has been demonstrated in cellular assays, providing

insights into its pharmacodynamic effects. A first-in-human Phase I study in healthy volunteers

established the half-maximal inhibitory concentration (IC50) for basophil and B-cell activation.

[6][7]

Cellular Target Parameter Value (ng/mL)

Basophil Activation IC50 54.06 - 57.01

B-cell Activation IC50 187.21

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/output/irlibrary/728_en.pdf
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.carnabio.com/english/product/search.cgi?mode=msa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These data from ex vivo whole blood assays confirm that sofnobrutinib effectively suppresses

key immune cell functions at clinically achievable concentrations.[6][7]

Signaling Pathways
Sofnobrutinib exerts its therapeutic effect by inhibiting BTK, a critical signaling molecule in

various immune cells. The following diagrams illustrate the key signaling pathways modulated

by sofnobrutinib.
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BTK Signaling Pathways Inhibited by Sofnobrutinib.

Experimental Protocols
The determination of sofnobrutinib's selectivity profile involves a series of specialized assays.

The following sections provide an overview of the likely methodologies employed.

Kinase Selectivity Profiling (Mobility Shift Assay)
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Carna Biosciences, the developer of sofnobrutinib, widely utilizes a Mobility Shift Assay

(MSA) for its kinase profiling services.[8][9] This technique is a robust method for measuring

enzyme activity and inhibitor potency.
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Generalized Workflow for a Mobility Shift Assay.

Protocol Outline:

Kinase Reaction: The BTK enzyme, a fluorescently labeled substrate peptide, and ATP are

combined in the wells of a microtiter plate. Sofnobrutinib at various concentrations is added

to the reaction mixture.

Incubation: The reaction is allowed to proceed for a defined period, during which the kinase

phosphorylates the substrate.

Termination: The reaction is stopped.

Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where

an electric field is applied. The phosphorylated and non-phosphorylated substrates, having

different charges, migrate at different rates and are separated.

Detection: As the separated components pass a detector, a laser excites the fluorescent

label, and the emitted light is measured.

Data Analysis: The ratio of phosphorylated to non-phosphorylated substrate is calculated to

determine the kinase activity. The percentage of inhibition at different sofnobrutinib
concentrations is then used to determine the IC50 value.
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BTK Binding Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
To specifically assess the binding of sofnobrutinib to the unactivated form of BTK, a Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay is a

suitable method. Carna Biosciences has published on the development of such assays.[3][4]
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Principle of a Competitive TR-FRET Binding Assay.

Protocol Outline:

Reagents: The assay utilizes BTK protein labeled with a donor fluorophore (e.g., Europium)

and a tracer molecule that binds to the BTK active site labeled with an acceptor fluorophore

(e.g., phycoerythrin).
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Competition: In the absence of an inhibitor, the tracer binds to BTK, bringing the donor and

acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

Inhibition: When sofnobrutinib is introduced, it competes with the tracer for binding to BTK.

Signal Reduction: The binding of sofnobrutinib displaces the tracer, increasing the distance

between the donor and acceptor, leading to a decrease in the TR-FRET signal.

Quantification: The degree of signal reduction is proportional to the binding affinity of

sofnobrutinib, allowing for the determination of its binding potency (e.g., Ki or IC50).

Cellular Pharmacodynamic Assays (Flow Cytometry)
The inhibitory effect of sofnobrutinib on basophil and B-cell activation was likely assessed

using flow cytometry.[6]
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Workflow for Cellular Pharmacodynamic Assays.

Protocol Outline:

Blood Collection: Whole blood samples are collected from subjects.

Incubation: The blood samples are incubated with varying concentrations of sofnobrutinib.

Stimulation:

For basophil activation, the cells are stimulated with an anti-IgE antibody.

For B-cell activation, the cells are stimulated with an anti-IgD antibody.
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Staining: The cells are then stained with fluorescently labeled antibodies specific for

activation markers:

CD63 for basophils.

CD69 for B-cells.

Flow Cytometry: The samples are analyzed on a flow cytometer to quantify the expression of

the activation markers on the target cell populations.

Data Analysis: The level of marker expression is used to determine the percentage of

activated cells. The inhibition of activation at different sofnobrutinib concentrations is used

to calculate the IC50 value.

Conclusion
Sofnobrutinib is a highly selective, non-covalent BTK inhibitor with potent activity against its

target kinase. Its selectivity profile, as demonstrated by comprehensive kinase screening,

suggests a low potential for off-target effects. The cellular activity data further corroborates its

ability to modulate key immune pathways at clinically relevant concentrations. The combination

of high potency and exceptional selectivity positions sofnobrutinib as a promising therapeutic

candidate for a range of inflammatory and autoimmune diseases. Further clinical investigations

will be crucial to fully elucidate its therapeutic potential and safety profile in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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